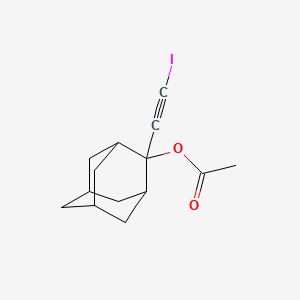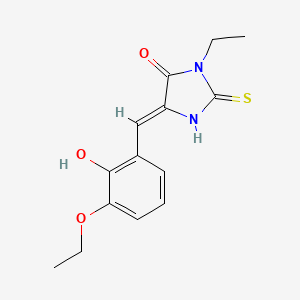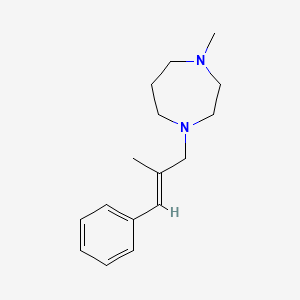
2-(iodoethynyl)-2-adamantyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(iodoethynyl)-2-adamantyl acetate, also known as IEAA, is a chemical compound that has been studied extensively in scientific research. It is a derivative of adamantane, a cyclic hydrocarbon that has been used in the development of antiviral drugs and other pharmaceuticals. IEAA has shown promise in a variety of research applications, including as a tool for studying protein-protein interactions and as a potential treatment for cancer.
Mechanism of Action
The mechanism of action of 2-(iodoethynyl)-2-adamantyl acetate is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. By binding to specific domains on target proteins, this compound can disrupt the formation of protein complexes that are necessary for normal cellular function. This disruption can lead to changes in cell signaling pathways and ultimately to changes in cellular behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cell culture and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in some cell types. It has also been shown to have anti-inflammatory effects and to modulate immune system function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(iodoethynyl)-2-adamantyl acetate in lab experiments is its specificity for certain protein domains. This specificity allows researchers to selectively target specific protein-protein interactions and study their roles in cellular function. However, one limitation of this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure that this compound is used safely in lab experiments.
Future Directions
There are many potential future directions for research on 2-(iodoethynyl)-2-adamantyl acetate. One area of interest is the development of new drugs based on this compound or related compounds. Another area of interest is the use of this compound as a tool for studying protein-protein interactions in complex cellular pathways. Additionally, the potential use of this compound as a cancer treatment continues to be an area of active research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of research fields.
Synthesis Methods
2-(iodoethynyl)-2-adamantyl acetate can be synthesized through a multistep process that involves the reaction of 2-bromo-2-methyladamantane with potassium acetate, followed by the addition of iodine and acetic anhydride. This method has been used successfully in several research studies and provides a reliable source of this compound for further experimentation.
Scientific Research Applications
2-(iodoethynyl)-2-adamantyl acetate has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding interaction has been used to study the role of Grb2 in cancer cell growth and proliferation.
properties
IUPAC Name |
[2-(2-iodoethynyl)-2-adamantyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO2/c1-9(16)17-14(2-3-15)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCWEQWNIJHKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C2CC3CC(C2)CC1C3)C#CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)

![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)